molecular formula C9H9Cl2NO2 B1423657 Ethyl 2-amino-4,5-dichlorobenzoate CAS No. 1108668-25-2

Ethyl 2-amino-4,5-dichlorobenzoate

Cat. No.: B1423657
CAS No.: 1108668-25-2
M. Wt: 234.08 g/mol
InChI Key: YCSGBGFAINYTPQ-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4,5-dichlorobenzoate is a chemical compound with the molecular formula C9H9Cl2NO2 . It has a molecular weight of 234.08 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The SMILES string for this compound is CCOC(C1=CC(Cl)=C(C=C1N)Cl)=O . The InChI code for this compound is 1S/C9H9Cl2NO2/c1-2-14-9(13)5-3-6(10)7(11)4-8(5)12/h3-4H,2,12H2,1H3 .


Physical and Chemical Properties Analysis

This compound is a solid compound . More detailed physical and chemical properties are not provided in the search results.

Scientific Research Applications

Synthesis Applications

  • Synthesis of Schiff and Mannich Bases : Ethyl 2-amino-4,5-dichlorobenzoate derivatives are used in synthesizing Schiff and Mannich bases from isatin derivatives. These chemical structures have been confirmed through various spectroscopic techniques (Bekircan & Bektaş, 2008).

  • Creation of Anticancer Agents : This compound is instrumental in the synthesis of potential anticancer agents, particularly pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, showing effects on cell proliferation and survival in leukemia models (Temple et al., 1983).

Material Science and Engineering

  • Polymorphism Study : It's used in polymorphism studies of investigational pharmaceutical compounds, characterized using techniques like X-ray diffraction and solid-state nuclear magnetic resonance (Vogt et al., 2013).

  • Photovoltaic Properties : Research includes studying the photovoltaic properties of certain derivatives and their applications in organic–inorganic photodiode fabrication (Zeyada et al., 2016).

Analytical Chemistry

  • Amino Acid Analysis : this compound derivatives are used in the rapid analysis of amino acid enantiomers, aiding in the separation of enantiomeric isomers by capillary GC (Abe et al., 1996).

Chemical Reactions

  • Reactions with Alcohols : The compound participates in reactions with alcohols, leading to the formation of various 5-alkoxy-2-amino-5-(2-aryl-2-oxoethyl)-4-oxo-1H-4,5-dihydrofuran-3-carboxylic acid derivatives, with proposed mechanisms based on quantum chemical calculations (Ivanov et al., 2018).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral according to the GHS classification . The hazard statements include H302, and the precautionary statements include P301 + P312 + P330 . It’s important to handle this compound with care, avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Properties

IUPAC Name

ethyl 2-amino-4,5-dichlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO2/c1-2-14-9(13)5-3-6(10)7(11)4-8(5)12/h3-4H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCSGBGFAINYTPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80695413
Record name Ethyl 2-amino-4,5-dichlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80695413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1108668-25-2
Record name Ethyl 2-amino-4,5-dichlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80695413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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